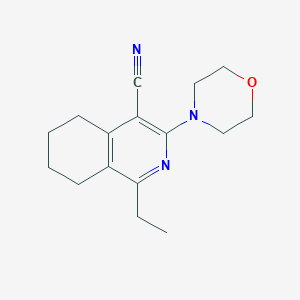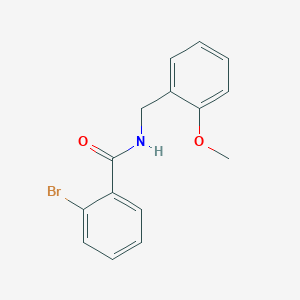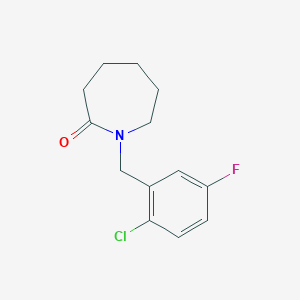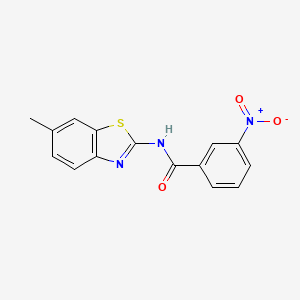
1-ethyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the family of tetrahydroisoquinolines, a class of compounds known for their versatile therapeutic activities. Tetrahydroisoquinolines, including our compound of interest, are recognized for their significant roles in medicinal chemistry, displaying a broad spectrum of biological activities.
Synthesis Analysis
Synthesis of tetrahydroisoquinolines and their derivatives, such as 1-ethyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, involves various methodologies aimed at introducing functional groups that modulate pharmacological activity. These methods encompass stereoselective synthesis techniques and the incorporation of different substituents to enhance the compound's bioactive profile (Singh & Shah, 2017; Vijayakumar et al., 2023).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines, including our compound, is characterized by the presence of a tetrahydroisoquinoline core, which is a privileged scaffold in drug discovery. This core structure plays a critical role in the compound's interaction with biological targets, contributing to its therapeutic potential (Vijayakumar et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinolines typically aim to modify the core structure or introduce new functional groups to enhance the compound's biological activity. Such modifications can lead to a variety of derivatives with diverse pharmacological properties. The chemical properties of these compounds are influenced by the nature and position of the substituents on the tetrahydroisoquinoline ring (Palchikov, 2013).
Physical Properties Analysis
The physical properties of tetrahydroisoquinolines, including solubility, melting point, and stability, are crucial for their pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are determined by the compound's molecular structure and functional groups (Danao et al., 2021).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinolines, such as reactivity, acidity/basicity, and the ability to undergo specific chemical reactions, are essential for their therapeutic action. These properties are influenced by the compound's electronic structure and the presence of functional groups that can interact with biological targets (Vijayakumar et al., 2023).
Applications De Recherche Scientifique
Tetrahydroisoquinolines, including compounds like 1-ethyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, represent a class of compounds known as "privileged scaffolds" due to their widespread occurrence in nature and versatile pharmacological properties. Initially recognized for neurotoxicity, these compounds have evolved in scientific research to include potential therapeutic applications ranging from neuroprotection against Parkinsonism to acting as anticancer antibiotics. The FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the significant advancements in drug discovery within this class (Singh & Shah, 2017).
Propriétés
IUPAC Name |
1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSLSGLVYALQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)
![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)

![1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5518331.png)